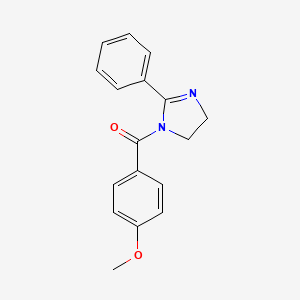![molecular formula C15H13ClN2S B5723980 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)
2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds like 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole, involves condensation reactions between o-phenylenediamines and various electrophilic reagents. These methods have evolved over the years to include more efficient and mild procedures, highlighting the versatility and synthetic utility of benzimidazoles in organic chemistry. An efficient and mild procedure for synthesizing related compounds involves using chloroacetonitrile and DBU in toluene, yielding desired products in high yields within a short period at room temperature (Ibrahim, 2011).
Molecular Structure Analysis
Benzimidazole derivatives exhibit a wide range of structural diversity, which significantly impacts their chemical and biological properties. The molecular structure of benzimidazole compounds, including substitutions at different positions, plays a crucial role in determining their activity and interactions with biological targets. The molecular structure analysis of benzimidazole derivatives reveals the importance of the benzimidazole nucleus as a privileged structure in medicinal chemistry, providing a foundation for further structural modifications (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, allowing for the introduction of diverse functional groups into the benzimidazole framework. These reactions are crucial for developing benzimidazole-based compounds with enhanced biological activities and specific properties. The chemical versatility of benzimidazole derivatives is further demonstrated by their ability to form complexes with metals, which can lead to compounds with unique spectroscopic, magnetic, and electrochemical properties (Chung, Dung, & Duc, 2023).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in various fields, affecting their formulation, delivery, and activity in biological systems. Understanding the physical properties of benzimidazole derivatives is essential for optimizing their design and application (Mendieta-Wejebe et al., 2023).
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Potential: Benzimidazole derivatives, including those similar to 2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole, have been identified as potential antimicrobial and anticancer agents. Compounds like 2-(4-chlorophenyl), N-(4-chlorobenzyl) benzimidazole derivatives have shown potent antibacterial properties against strains like MSSA and MRSA, as well as notable anticancer activity against various cancer cell lines (Pham et al., 2022).
Anti-Helicobacter pylori Activity
- Anti-Helicobacter pylori Agents: Some benzimidazole derivatives, including 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, exhibit selective antibacterial properties against Helicobacter spp. These compounds have been investigated for their potential utility in treating infections caused by Helicobacter pylori (Kühler et al., 2002).
DNA Topoisomerase Inhibition
- DNA Topoisomerase I Inhibitors: Benzimidazole derivatives have been studied for their ability to inhibit mammalian DNA topoisomerase I, a key enzyme involved in DNA replication and transcription. This makes them potential candidates for antitumor and antibacterial drug development (Alpan et al., 2007).
Antioxidant Properties
- Antioxidant Activities: Some benzimidazole derivatives have been investigated for their antioxidant properties, particularly in the context of lipid peroxidation in the liver. These properties could be beneficial for the development of drugs targeting oxidative stress-related diseases (Kuş et al., 2004).
Corrosion Inhibition
- Corrosion Inhibitors: Benzimidazole derivatives have been evaluated as corrosion inhibitors for materials like mild steel in acidic environments. This application is significant in industrial settings where corrosion resistance is crucial (Yadav et al., 2013).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-7-5-11(6-8-12)9-19-10-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOPPAYAHTSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)


![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)



![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)

![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)
